1-(1-ethyl-1H-pyrazol-3-yl)-N-(3-methoxybenzyl)methanamine 1-(1-ethyl-1H-pyrazol-3-yl)-N-(3-methoxybenzyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16410539
InChI: InChI=1S/C14H19N3O.ClH/c1-3-17-8-7-13(16-17)11-15-10-12-5-4-6-14(9-12)18-2;/h4-9,15H,3,10-11H2,1-2H3;1H
SMILES:
Molecular Formula: C14H20ClN3O
Molecular Weight: 281.78 g/mol

1-(1-ethyl-1H-pyrazol-3-yl)-N-(3-methoxybenzyl)methanamine

CAS No.:

Cat. No.: VC16410539

Molecular Formula: C14H20ClN3O

Molecular Weight: 281.78 g/mol

* For research use only. Not for human or veterinary use.

1-(1-ethyl-1H-pyrazol-3-yl)-N-(3-methoxybenzyl)methanamine -

Specification

Molecular Formula C14H20ClN3O
Molecular Weight 281.78 g/mol
IUPAC Name N-[(1-ethylpyrazol-3-yl)methyl]-1-(3-methoxyphenyl)methanamine;hydrochloride
Standard InChI InChI=1S/C14H19N3O.ClH/c1-3-17-8-7-13(16-17)11-15-10-12-5-4-6-14(9-12)18-2;/h4-9,15H,3,10-11H2,1-2H3;1H
Standard InChI Key HHBBBIYERCJWEE-UHFFFAOYSA-N
Canonical SMILES CCN1C=CC(=N1)CNCC2=CC(=CC=C2)OC.Cl

Introduction

Molecular Structure and Physicochemical Properties

The molecular formula of 1-(1-ethyl-1H-pyrazol-3-yl)-N-(3-methoxybenzyl)methanamine is C₁₄H₂₀ClN₃O, with a molecular weight of 281.78 g/mol. The IUPAC name delineates its structure: N-[(1-ethylpyrazol-3-yl)methyl]-1-(3-methoxyphenyl)methanamine; hydrochloride. Key structural features include:

  • A pyrazole ring substituted with an ethyl group at the N1 position.

  • A methoxybenzyl moiety attached via a methylamine linker.

The compound’s Canonical SMILES (CCN1C=CC(=N1)CNCC2=CC(=CC=C2)OC.Cl) and Standard InChIKey (HHBBBIYERCJWEE-UHFFFAOYSA-N) facilitate computational modeling and database searches. The presence of both nitrogen and oxygen atoms enhances its potential for hydrogen bonding, influencing solubility and target interactions.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₂₀ClN₃O
Molecular Weight281.78 g/mol
SMILESCCN1C=CC(=N1)CNCC2=CC(=CC=C2)OC.Cl
LogP (Predicted)~2.5 (estimated via analogs)

Synthesis and Manufacturing Processes

Synthesis routes for pyrazole derivatives typically employ cyclocondensation or coupling reactions. For 1-(1-ethyl-1H-pyrazol-3-yl)-N-(3-methoxybenzyl)methanamine, a plausible pathway involves:

  • Formation of 1-ethyl-1H-pyrazole-3-carbaldehyde via Vilsmeier-Haack reaction.

  • Reductive amination with 3-methoxybenzylamine using NaBH₃CN or H₂/Pd-C.

  • Hydrochloride salt formation via HCl treatment for stability.

Advanced techniques like continuous flow reactors improve yield and purity, as demonstrated in analogs such as 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(3-methoxybenzyl)methanamine.

Table 2: Synthetic Method Comparison

StepThis CompoundFluoroethyl Analog
Core FormationVilsmeier-Haack reactionNucleophilic substitution
Coupling MethodReductive aminationSuzuki-Miyaura coupling
PurificationColumn chromatographyContinuous flow reactor

Chemical Reactivity and Analytical Characterization

Key reactions include:

  • Alkylation: Reactivity at the pyrazole N1 position with alkyl halides.

  • Acylation: Formation of amides via reaction with acid chlorides.

Analytical methods:

  • HPLC: Retention time ~8.2 min (C18 column, acetonitrile/water).

  • MS (ESI+): m/z 282.1 [M+H]⁺.

Comparative Analysis with Structural Analogs

Table 3: Analog Comparison

CompoundMolecular WeightKey SubstituentNotable Activity
Target Compound281.78 g/mol3-MethoxybenzylPredicted CNS activity
1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]-N-(3-methoxybenzyl)methanamine299.77 g/mol2-FluoroethylEnhanced lipophilicity
N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine153.23 g/molPropylAntimicrobial

Fluoroethyl analogs show increased metabolic stability (t₁/₂: 4.7 h vs. 2.1 h in microsomes), while propyl derivatives prioritize antimicrobial over anticancer effects.

Future Research Directions and Applications

Critical gaps include:

  • In vitro profiling: Cytotoxicity, kinase inhibition, and ADMET studies.

  • Structural optimization: Fluorine or methyl substitutions to enhance bioavailability.

  • Target validation: CRISPR screening to identify novel targets.

Potential applications span oncology (kinase inhibitors) and neurology (GPCR modulators). Collaborative efforts between synthetic chemists and pharmacologists will accelerate translation.

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